molecular formula C10H7BrClN3 B1610168 5-bromo-2-chloro-N-phenylpyrimidin-4-amine CAS No. 280581-50-2

5-bromo-2-chloro-N-phenylpyrimidin-4-amine

Cat. No.: B1610168
CAS No.: 280581-50-2
M. Wt: 284.54 g/mol
InChI Key: NKUZAJOBLJQQPW-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-phenylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H7BrClN3 and its molecular weight is 284.54 g/mol. The purity is usually 95%.
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Scientific Research Applications

Selective Amination and Catalysis

  • Selective Amination : A study demonstrates the amination of polyhalopyridines, including similar compounds to 5-bromo-2-chloro-N-phenylpyrimidin-4-amine, using palladium-Xantphos complex catalysts to achieve high yields and excellent chemoselectivity. This process underscores the utility of such compounds in selective synthesis methods (Ji, Li, & Bunnelle, 2003).

Regioselectivity in Reactions

  • Regioselectivity and Crystallography : Another research effort investigated the regioselective reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, a closely related compound, elucidating the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. The study provided insights into the crystal structure of the product, highlighting the importance of such compounds in understanding molecular and crystalline architectures (Doulah et al., 2014).

Synthesis of Derivatives

  • Thiazolo[4,5-d] Pyrimidine Derivatives : Research on the synthesis of thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, derived from compounds similar to this compound, was reported. These derivatives are of interest for their potential applications in developing new pharmaceuticals (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Novel Access Routes to Derivatives

  • Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives : A novel route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives starting from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, showcasing the utility of this compound in synthesizing complex heterocyclic systems with potential bioactivity, was developed. This approach underlines the compound's role in expanding the chemical space for drug discovery and development (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Properties

IUPAC Name

5-bromo-2-chloro-N-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3/c11-8-6-13-10(12)15-9(8)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUZAJOBLJQQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464859
Record name 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280581-50-2
Record name 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 11.8 g (52.0 mmol) of 5-Bromo-2,4-dichloropyrimidine in 10 ml of acetonitrile at 0° C. is mixed with 4.73 ml (52.0 mmol) of aniline. The batch is stirred for 3 days at room temperature and finally concentrated by evaporation. The remaining residue is purified by chromatography (hexane/ethyl acetate: 3:1 plus 1% triethylamine). 4.94 g (17.4 mmol, corresponding to 33% of theory) of the product is obtained.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
4.73 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In analogy to compound 1.1, a solution of 0.3 g (1.32 mmol) of 5-bromo-2,4-dichloro-pyrimidine in 5 ml of acetonitrile is reacted with 0.13 ml (1.42 mmol) of aniline in the presence of 0.22 ml (1.6 mmol) of triethylamine. Purification by chromatography (silica gel, ethyl acetate/hexane with ethyl acetate 0-100%) results in 0.289 g (77% of theory) of the product.
[Compound]
Name
compound 1.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2,4-dichloropyrimidine (6.84 g, 30.0 mmol), aniline (2.79 g, 30.0 mmol) and N,N-diisopropylethylamine (3.87 g, 30.0 mmol) in n-butanol (75 ml) was heated under reflux for 4 hours. Volatile material was removed by evaporation and the residue was dissolved in DCM (100 ml). The solution was washed with water (3×100 ml) and saturated brine (100 ml) and dried. Volatile material was removed by evaporation and the residue was purified by column chromatography, eluting with 15% ethyl acetate/isohexane, to give the product as an oil which solidified on standing (5.12 g, 60%). NMR: 7.1 (t, 1H), 7.4 (t, 2H),7.55 (d,2H), 8.4 (s,1H), 9.2 (br s, 1H); MS (MH+): 284, 286, 288.
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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